DNP-beta-alanine
Description
Historical Context of Dinitrophenyl (DNP) Tagging in Biochemical Research
The practice of tagging molecules for scientific investigation has been a cornerstone of biochemical research, and the dinitrophenyl (DNP) group holds a significant place in this history. The pioneering work of Frederick Sanger in the 1940s established a robust method for identifying the N-terminal amino acids of polypeptide chains, a critical step in determining the primary structure of proteins. nobelprize.orgvaia.comreddit.com Sanger introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now widely known as Sanger's reagent, as a chemical tool that selectively reacts with the free amino groups at the N-terminus of a protein. nobelprize.orgwikipedia.org
The reaction occurs under mild alkaline conditions, forming a stable dinitrophenyl-amino acid (DNP-amino acid) derivative. nobelprize.orgcreative-biolabs.com This bond is resistant to acid hydrolysis, which is subsequently used to break all the peptide bonds in the protein chain. nobelprize.org The resulting yellow-colored DNP-amino acid can then be isolated, typically by chromatography, and identified. reddit.comwikipedia.org This process allowed Sanger and his team to meticulously deduce the complete amino acid sequence of insulin, a landmark achievement that earned him the Nobel Prize in Chemistry in 1958. vaia.comreddit.com
Sanger's method was a breakthrough, demonstrating for the first time that proteins had specific, defined chemical structures. reddit.com Although largely superseded by more efficient methods like Edman degradation and mass spectrometry for whole-protein sequencing, DNP tagging remains a fundamental concept. creative-biolabs.comcreative-proteomics.comsixfootscience.commtoz-biolabs.com Edman degradation, for instance, offers the advantage of sequentially removing and identifying amino acids from the N-terminus without hydrolyzing the entire protein. creative-biolabs.comcreative-proteomics.com Nevertheless, the principle of using a stable chemical tag like DNP to label and identify specific functional groups laid the groundwork for countless subsequent biochemical techniques. reddit.com Beyond protein sequencing, the DNP group has been widely adopted as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier protein—making it an invaluable tool in immunological research. stanford.eduspandidos-publications.comsynabs.be
Biological Significance of Beta-Alanine (B559535) and its Metabolic Derivatives
Beta-alanine (β-alanine), or 3-aminopropanoic acid, is a naturally occurring beta-amino acid, distinguished from its alpha-amino acid isomer, α-alanine, by the position of its amino group. sigmaaldrich.comwikipedia.orgfrontiersin.org Unlike α-alanine, β-alanine is not incorporated into proteins during translation. sigmaaldrich.com However, it plays a crucial role in various physiological processes across animals, plants, and microorganisms. sigmaaldrich.comfrontiersin.org
The most prominent function of β-alanine is serving as the rate-limiting precursor for the synthesis of important histidine-containing dipeptides, primarily carnosine (β-alanyl-L-histidine) and its methylated derivative, anserine (B1665513) (β-alanyl-N-π-methyl-L-histidine). sigmaaldrich.comwikipedia.orgnih.govebi.ac.uk Carnosine is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase. sigmaaldrich.comnih.gov This dipeptide is found in high concentrations in skeletal muscle and brain tissue, where it functions as a significant intracellular pH buffer, helping to neutralize the accumulation of hydrogen ions during intense exercise. sigmaaldrich.comebi.ac.ukmedicalnewstoday.com By enhancing the muscle's buffering capacity, increased carnosine levels are associated with delayed fatigue and improved performance in high-intensity activities. medicalnewstoday.comumk.plnih.gov
Anserine is formed through the methylation of carnosine, a reaction catalyzed by carnosine-N-methyltransferase. nih.govwikipedia.orgresearchgate.net This process is dependent on the prior synthesis of carnosine. nih.gov Anserine shares many of carnosine's biological activities, including buffering and antioxidant properties, and is also found in skeletal muscle and the brain. sigmaaldrich.comwikipedia.org
The metabolic pathways of β-alanine are diverse. It can be produced in the body through several routes, including the degradation of dihydrouracil (B119008), a product of pyrimidine (B1678525) catabolism. sigmaaldrich.combio-rad.comontosight.ai It can also be formed from the breakdown of carnosine and anserine. smpdb.ca Furthermore, β-alanine is a component of pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A, a vital molecule in cellular metabolism. wikipedia.orgfrontiersin.org In some organisms, β-alanine is also involved in neurotransmission, acting as an agonist for glycine (B1666218) receptors. sigmaaldrich.comwikipedia.org
Rationale for Investigating Dinitrophenylated Beta-Alanine as a Research Probe
The conjugation of the dinitrophenyl (DNP) group to β-alanine creates a specialized molecular tool, DNP-beta-alanine, which leverages the distinct properties of both components for various research applications. The rationale for its use as a research probe is multifaceted, spanning immunology, cell biology, and biochemistry.
A primary application stems from the potent haptenic nature of the DNP group. spandidos-publications.comsynabs.be A hapten is a small molecule that is not immunogenic on its own but can induce a strong and specific immune response when conjugated to a larger carrier molecule, such as a protein. nih.gov The DNP moiety is a classic example used in immunology to study the mechanisms of antibody production, B-cell activation, and immunological tolerance. stanford.edunih.gov By conjugating DNP to β-alanine, researchers can create a defined chemical entity that can be used to probe these immune responses. For instance, DNP-conjugates can be used to stimulate B cells that have receptors for the DNP hapten, allowing for the study of hapten-specific immune regulation. stanford.edu
Furthermore, the DNP group serves as a versatile tag for detection and visualization. Antibodies that specifically recognize and bind to the DNP group (anti-DNP antibodies) are readily available and widely used. synabs.be This allows this compound to be used in various assay formats, such as ELISA, Western blotting, and immunofluorescence, often as a negative or irrelevant control to ensure assay specificity. synabs.be For example, in studies of oxidative damage, proteins can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which introduces a DNP moiety onto carbonylated proteins. These can then be detected using anti-DNP antibodies, providing a method to quantify protein oxidation. pnas.org
The β-alanine component of the conjugate provides a biologically relevant scaffold. As a precursor to carnosine, β-alanine is actively taken up by certain cell types, particularly muscle cells. sigmaaldrich.com This offers the potential to target the DNP hapten to specific cellular environments or to study transport mechanisms. The chemical structure of β-alanine also provides a convenient linker for attaching the DNP group while maintaining its accessibility for antibody binding. The use of DNP-amino acid conjugates, including DNP-alanine, has been explored in creating quenched fluorescent probes for monitoring enzyme kinetics, where the DNP group acts as an acceptor. mpbio.comrsc.org The unique combination of a powerful immunological hapten and a biologically significant amino acid makes this compound a valuable and specific probe for dissecting complex biological processes.
Data Tables
Table 1: Properties of Key Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Beta-Alanine | 3-aminopropanoic acid | C₃H₇NO₂ | 89.093 |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 1-fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 |
| 2,4-Dinitrophenol (B41442) (DNP) | 2,4-dinitrophenol | C₆H₄N₂O₅ | 184.107 |
| Carnosine | (2S)-2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | C₉H₁₄N₄O₃ | 226.23 |
| Anserine | (2S)-2-[(3-aminopropanoyl)amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | C₁₀H₁₆N₄O₃ | 240.259 |
Note: Data sourced from multiple references. sigmaaldrich.comebi.ac.ukwikipedia.orgsigmaaldrich.comwikipedia.org
Table 2: Comparison of Protein N-Terminal Analysis Methods
| Feature | Sanger's Method (DNP Tagging) | Edman Degradation |
|---|---|---|
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenylisothiocyanate (PITC) |
| Principle | Labels N-terminal amino acid, followed by complete hydrolysis of the peptide. | Sequentially removes and identifies one amino acid at a time from the N-terminus. |
| Outcome | Identifies only the N-terminal amino acid(s). | Determines the amino acid sequence from the N-terminus inwards. |
| Peptide Integrity | The entire peptide chain is destroyed during hydrolysis. | The remainder of the peptide chain is left intact after each cycle. |
| Application Scope | Primarily for N-terminal identification. | Suitable for sequential sequencing of peptides (typically up to 40-50 residues). |
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dinitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZEVXYIHNWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399316 | |
| Record name | DNP-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3185-97-5 | |
| Record name | DNP-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Analytical Characterization of Dinitrophenylated Beta Alanine Conjugates
Advanced Synthetic Routes for DNP-Beta-Alanine and its Structural Analogs
The primary method for synthesizing this compound involves the nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, and the amino group of beta-alanine (B559535). gbiosciences.com This reaction is typically carried out in a buffered aqueous solution at room temperature. gbiosciences.com The nucleophilic amino group of beta-alanine attacks the electron-deficient aromatic ring of DNFB, leading to the displacement of the fluoride (B91410) ion and the formation of a stable C-N bond.
The synthesis of structural analogs, such as N-(4-Nitrobenzoyl)-β-alanine, involves different starting materials and reaction conditions. For instance, the synthesis of N-(4-Nitrobenzoyl)-β-alanine can be achieved by reacting 4-nitrobenzoyl chloride with β-alanine. Furthermore, amino acid conjugates with other molecules like curcumin (B1669340) and piperine (B192125) have been synthesized to explore their combined biological activities. mdpi.com These synthetic approaches often involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and activators such as N,N-dimethylpyridin-4-amine (DMAP). mdpi.com
Biological synthesis methods for β-alanine itself are also being explored as a more sustainable alternative to chemical synthesis. nih.govnih.govfrontiersin.org These methods include enzymatic conversion and whole-cell synthesis, which offer advantages such as product specificity and milder reaction conditions. nih.govfrontiersin.org
A variety of dinitrophenylated amino acid derivatives have been prepared and characterized for use in various analytical and biological studies. acs.org The synthesis of peptide-DNP conjugates can be achieved through methods like sortase A-mediated ligation, which allows for site-specific modification. acs.org
Table 1: Synthetic Routes for this compound and Analogs
| Compound | Starting Materials | Key Reagents/Conditions | Reference |
| This compound | Beta-alanine, 1-fluoro-2,4-dinitrobenzene (DNFB) | Buffered aqueous solution, room temperature | gbiosciences.com |
| N-(4-Nitrobenzoyl)-beta-alanine | Beta-alanine, 4-nitrobenzoyl chloride | - | |
| Curcumin-amino acid conjugates | Curcumin, Amino acids (t-Boc protected) | DCC, DMAP | mdpi.com |
| Piperoyl-amino acid conjugates | Piperic acid, Amino acids (methyl ester protected) | Methane-sulfonyl chloride | mdpi.com |
| Peptide-DNP conjugates | Peptide with C-terminal recognition motif, Glycine-modified DNP derivative | Sortase A | acs.org |
Chromatographic and Spectroscopic Approaches for Purity Assessment and Structural Confirmation
The characterization of this compound and its analogs is crucial to ensure the purity and confirm the chemical structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of DNP-amino acid conjugates. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed. researchgate.net The DNP group's hydrophobicity significantly influences the retention time of the conjugate, allowing for separation from unreacted starting materials and byproducts. mdpi.com
For quantitative analysis, a pre-column derivatization method using agents like o-phthalaldehyde (B127526) (OPA) can be used, with detection at a specific wavelength (e.g., 338 nm). researchgate.net The use of a diode array detector allows for the monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying DNP derivatives that exhibit strong absorbance around 340-365 nm. nih.govconicet.gov.ar The mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, can be optimized to achieve the best separation. mdpi.comsielc.com For mass spectrometry compatibility, volatile buffers like formic acid or acetic acid are used instead of non-volatile ones like phosphoric acid. nih.govsielc.com
Table 2: HPLC Conditions for DNP-Amino Acid Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., phosphoric, formic, acetic) | researchgate.netnih.govsielc.com |
| Detection | UV at 338 nm, 340 nm, or 365 nm | researchgate.netnih.govconicet.gov.ar |
| Derivatizing Agent (optional) | o-phthalaldehyde (OPA) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons in the DNP-amino acid are influenced by the electron-withdrawing nature of the dinitrophenyl group. tandfonline.com
In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons on the aromatic ring of the DNP group and the aliphatic chain of beta-alanine can be identified. The integration of these signals provides quantitative information about the number of protons in each environment. Two-dimensional NMR techniques can further aid in assigning the signals and confirming the connectivity of the atoms. Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR (ssNMR) has emerged as a technique to significantly boost NMR signal intensity, which is particularly useful for studying these molecules in complex environments like lipid membranes. nih.govpnas.orgpnas.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Identification
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized this compound conjugate, providing strong evidence for its identity. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated molecular weight. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information.
Electrospray ionization (ESI) is a soft ionization technique often coupled with HPLC (HPLC-ESI-MS) that allows for the analysis of polar and thermally labile molecules like DNP-amino acids without significant fragmentation. nih.gov This combination provides both retention time and mass-to-charge ratio data, enhancing the confidence in compound identification. nih.gov
Biochemical Interactions and Mechanistic Elucidation of Dinitrophenylated Beta Alanine Conjugates
Enzyme Kinetic Studies with DNP-Beta-Alanine as a Substrate or Inhibitor
The introduction of the bulky, electron-withdrawing dinitrophenyl group to beta-alanine (B559535) significantly alters its interaction with enzymes. It can transform the molecule into a chromogenic substrate, allowing for spectrophotometric monitoring of enzyme activity, or into an inhibitor that competes with the natural substrate for the enzyme's active site.
Hydrolysis by Glycosidases and Related Enzymes
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By its chemical nature, this compound, which lacks a sugar moiety and a glycosidic bond, is not a substrate for glycosidases. However, the DNP group is a well-established chromophore used to create artificial substrates for these enzymes. In this context, the DNP moiety is attached to a sugar to form a DNP-glycoside. The enzymatic cleavage of the glycosidic bond releases the dinitrophenolate ion, which can be quantified by spectrophotometry to determine enzyme kinetics. vanderbilt.edu
For instance, 2,4-dinitrophenyl (DNP) β-D-glycopyranosides have been synthesized and used to probe the mechanism of spontaneous β-glycoside hydrolysis. vanderbilt.edu Similarly, DNP-glycosides like 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucoside serve as mechanism-based inhibitors for β-glycosidases, allowing for the trapping of enzyme-substrate intermediates. tandfonline.com
| Enzyme | DNP-Substrate | Domain Specificity | kcat/Km (μM⁻¹s⁻¹) | Reference |
| Angiotensin I-Converting Enzyme (ACE) | Abz-SDK(Dnp)P-OH | N-Domain | 1.1 | nih.gov |
| Angiotensin I-Converting Enzyme (ACE) | Abz-GFSPFQQ-EDDnp | N-Domain | Higher Specificity | nih.gov |
| Angiotensin I-Converting Enzyme (ACE) | Abz-GFSPFFQ-EDDnp | C-Domain | Higher Specificity | nih.gov |
| This table presents kinetic data for various DNP-containing substrates with Angiotensin I-Converting Enzyme, demonstrating the utility of the DNP group in enzyme kinetic studies. The data is based on findings from referenced scientific literature. |
Investigations with Enzymes of Beta-Alanine Metabolism
Beta-alanine is a crucial component in the biosynthesis of coenzyme A and the dipeptides carnosine and anserine (B1665513). ebi.ac.uk Several enzymes are involved in its metabolic pathways, and this compound, as a structural analog of beta-alanine, is expected to interact with them, most likely as a competitive inhibitor. The bulky DNP group attached to the nitrogen atom would mimic the binding of the natural substrate but could sterically hinder the catalytic process.
Key enzymes in beta-alanine metabolism include:
Pantoate-beta-alanine ligase (PanC) , also known as pantothenate synthetase, which catalyzes the ATP-dependent condensation of pantoate and beta-alanine to form pantothenate (Vitamin B5). ebi.ac.ukproteopedia.org This is the final step in pantothenate biosynthesis. ebi.ac.uk
Carnosine synthetase , which ligates beta-alanine and L-histidine to form carnosine. nih.gov
Beta-alanine synthase (βAS) , or N-carbamoyl-β-alanine amidohydrolase, which catalyzes the final step in the reductive degradation of pyrimidines, producing beta-alanine, CO₂, and ammonia (B1221849) from N-carbamoyl-β-alanine. mdpi.comnih.gov
4-Aminobutyrate aminotransferase (GABAT) , which can catalyze the transamination of beta-alanine to malonate semialdehyde. nih.gov
Studies on substrate analogs for these enzymes support the hypothesis of competitive inhibition. For example, various beta-alanine analogues have been shown to act as competitive inhibitors of carnosine synthetase. nih.gov Similarly, extensive research has been conducted on inhibitors of pantoate-beta-alanine ligase, as it is a potential drug target, particularly in pathogens like Mycobacterium tuberculosis. proteopedia.orgkarger.comresearchgate.netnih.gov While studies specifically using this compound are not prominent, the established principle is that structural analogs of beta-alanine can bind to the active site and inhibit enzyme function. karger.comresearchgate.net The failure of some beta-alanine analogs to act as effective inhibitors in whole-cell assays has been attributed to high enzyme selectivity or the presence of alternative metabolic salvage pathways. nih.gov
| Enzyme | Natural Substrate(s) | Product(s) | Potential Interaction with this compound | Reference |
| Pantoate-beta-alanine ligase (PanC) | Pantoate, Beta-alanine, ATP | Pantothenate, AMP, PPi | Competitive inhibitor (with respect to beta-alanine) | proteopedia.orgebi.ac.uk |
| Carnosine Synthetase | Beta-alanine, L-histidine, ATP | Carnosine, ADP, Pi | Competitive inhibitor (with respect to beta-alanine) | nih.gov |
| Beta-alanine Synthase (βAS) | N-carbamoyl-β-alanine | Beta-alanine, CO₂, NH₃ | Potential product-based inhibitor | mdpi.comnih.gov |
| 4-Aminobutyrate Aminotransferase (GABAT) | Beta-alanine, 2-Oxoglutarate | Malonic semialdehyde, L-Glutamate | Competitive inhibitor (with respect to beta-alanine) | nih.gov |
| This table outlines key enzymes in beta-alanine metabolism and the hypothesized interactions with this compound based on its structural similarity to the natural substrate. |
Protein-Ligand Binding Dynamics and Conformational Changes
The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional structure, a phenomenon known as conformational change. acs.org These changes are fundamental to protein function, influencing everything from enzyme catalysis to signal transduction. The DNP group in this compound makes it a powerful probe for studying these dynamics.
Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR spectroscopy is a technique that dramatically increases NMR signal sensitivity, enabling the study of protein structure and dynamics in complex environments, even within intact cells. nih.govacs.orgpnas.org The DNP moiety can be used as a tag, and changes in its NMR chemical shift can report on the local environment and protein secondary structure (e.g., alpha-helix vs. beta-sheet). pnas.org Studies using DNP-enhanced NMR have successfully characterized the conformational ensembles of intrinsically disordered proteins and have observed structural changes upon ligand binding or in different cellular milieus. pnas.org
| Technique | Probe/System | Observation | Implication | Reference |
| X-Ray Crystallography | Dnp-L-Val-Aib-Gly-L-Leu-pNA | Folded conformation with two β-turns | DNP-peptide conformation is sequence-dependent | researchgate.net |
| X-Ray Crystallography | Dnp-D-Val-Aib-Gly-L-Leu-pNA | Open, distorted 3(10)-helix conformation | Stereochemistry of a single residue alters overall peptide structure | researchgate.net |
| DNP-Enhanced ssNMR | Isotopically-labeled α-synuclein | Distinguishable peak shapes for α-helical vs. disordered forms | Conformational states can be resolved under DNP conditions | pnas.org |
| DNP-Enhanced ssNMR | Segmentally labeled prion protein (NM) | DNP provides sensitivity to detect long-range interactions | Enables structural determination in large amyloid fibers | pnas.org |
| This table summarizes findings from studies using DNP-labeled molecules and DNP-enhanced NMR to investigate molecular conformation, illustrating the power of these methods for studying protein-ligand interactions. |
Allosteric Modulation and Active Site Mapping via this compound Probes
Beyond simple competitive inhibition, ligands can modulate enzyme activity by binding to a site distinct from the active site, known as an allosteric site. hzdr.de This binding causes a conformational change that alters the active site's affinity for its substrate. acs.org this compound and related compounds can serve as probes to identify such allosteric sites and to map the topology of active sites.
Allosteric Modulation: The concept of allosteric modulation involves a ligand (the modulator) influencing the binding or signaling of the primary (orthosteric) ligand at a topographically distinct site. hzdr.de While direct evidence for this compound as an allosteric modulator is limited, related compounds have been shown to exert such effects. For instance, certain proline- and arginine-rich peptides can act as allosteric inhibitors of the 20S proteasome. acs.org Studies on NMDA receptors and 14-3-3 proteins have also identified various small molecules that act as positive or negative allosteric modulators, demonstrating the broad applicability of this regulatory mechanism. acs.orgnih.gov Given its structure, this compound could potentially function as an allosteric modulator for certain enzymes, binding to a regulatory pocket and inducing a functional change.
Active Site Mapping: The chromophoric DNP group is an excellent tool for active site mapping. By creating a library of substrates where the DNP-probe is positioned differently, researchers can determine the spatial and chemical requirements of an enzyme's active site. hzdr.de This approach has been successfully used to map the active site of proteases like cathepsin B. hzdr.de By synthesizing a series of internally quenched substrates with the DNP group at various positions, researchers can identify which amino acid residues are preferred at different subsites (S1, S2, etc.) of the enzyme's active site based on the kinetic parameters of cleavage. hzdr.de Similarly, NMR-assisted crystallography uses probes to provide high-resolution characterization of enzyme active sites, including the location of catalytic residues and bound ligands. pnas.org A this compound probe could be incorporated into a larger peptide to systematically probe the substrate-binding pockets of peptidases and other enzymes.
Cellular and Subcellular Investigations with Dinitrophenylated Beta Alanine Probes
Cellular Uptake and Efflux Mechanisms in Cultured Systems
The cellular uptake and efflux of molecules containing the DNP-beta-alanine moiety have been investigated, particularly in the context of synthetic cell surface receptors. In one such study, a synthetic receptor was created by linking a DNP derivative to a cholesterol anchor via two beta-alanine (B559535) subunits. nih.gov This construct was designed to insert into the plasma membrane of living cells and present the DNP group to the extracellular environment.
The study, conducted on Jurkat lymphocytes, revealed that the this compound-cholesterylamine conjugate avidly associated with the cell surface. nih.gov The insertion of two beta-alanine subunits in the linker region was found to be crucial for this strong association. nih.gov This synthetic receptor was then used to mediate the uptake of anti-DNP antibodies, mimicking receptor-mediated endocytosis. nih.govebi.ac.uk The binding of the anti-DNP IgG ligand to the DNP headgroup of the synthetic receptor triggered its internalization. nih.gov
This non-natural receptor system demonstrated dynamic cycling between the plasma membrane and intracellular compartments. nih.gov The efflux, or recycling, of the receptor back to the plasma membrane was also observed. nih.gov The efficiency of these synthetic receptors was dependent on the length of the beta-alanine linker, with fewer beta-alanine units leading to less effective receptor function due to more extensive trafficking to internal membranes. nih.gov
| Parameter | Value | Cell Type | Reference |
| Cellular Half-life of Synthetic Receptor | ~20 hours | Jurkat lymphocytes | nih.gov |
| Ligand Internalization Half-life | ~95 minutes | Jurkat lymphocytes | nih.gov |
| Receptor Recycling Half-life | ~3 minutes | Jurkat lymphocytes | nih.gov |
| Enhanced Uptake of anti-DNP IgG | ~200-fold | Jurkat lymphocytes | nih.gov |
Intracellular Trafficking and Compartmentalization Analysis
Once internalized, the journey of this compound-containing synthetic receptors and their bound ligands through the cell's endocytic pathway has been tracked. These synthetic receptors mimic many natural receptors by not only being internalized but also by being sorted to specific intracellular compartments. nih.gov
Upon endocytosis, the synthetic receptor-ligand complexes are targeted to cholesterol and sphingolipid-enriched lipid raft microdomains in the plasma membrane. nih.gov From there, they are delivered to late endosomes and lysosomes. nih.gov This trafficking pathway is a common route for many molecules taken up by receptor-mediated endocytosis. ebi.ac.uk The ability to target protein ligands to these specific compartments highlights the potential of this compound-based probes as tools for studying and manipulating intracellular delivery systems. nih.gov The use of fluorescently labeled ligands allows for the visualization of this trafficking process within the cell.
The trafficking of these synthetic receptors is dynamic, with a rapid recycling component that returns the receptors to the cell surface. nih.gov This cycling between the plasma membrane and intracellular endosomes is a key feature of many natural receptor systems and is crucial for maintaining cellular responsiveness to extracellular signals. nih.gov
Modulation of Cellular Signaling Pathways
While direct studies on the modulation of cellular signaling pathways by the this compound conjugate are limited, the effects of the 2,4-dinitrophenol (B41442) (DNP) moiety are well-documented. It is plausible that a this compound conjugate would exhibit similar activities, as the DNP group is the primary effector in modulating these pathways.
DNP is known to act as a mild mitochondrial uncoupler, which imposes a bioenergetic stress on cells. researchgate.net This stress triggers a reprogramming of cellular signaling networks. nih.gov In cerebral cortical neurons, DNP treatment has been shown to suppress the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways. nih.gov This is evidenced by the downregulation of several key genes within these pathways. nih.gov Concurrently, DNP treatment upregulates tuberous sclerosis complex 2, a negative regulator of mTOR. researchgate.netnih.gov
In contrast to the suppression of the mTOR pathway, DNP treatment has been found to upregulate the calcium-calmodulin-CREB (cAMP response element-binding protein) signaling pathway in the cerebral cortex. nih.gov This leads to an increase in the levels of phosphorylated CREB (pCREB), a transcription factor crucial for synaptic plasticity, learning, and memory. nih.govaai.org The activation of CREB is considered a neuroprotective response. researchgate.net
| Signaling Pathway | Effect of DNP | Key Modulated Genes/Proteins | Cell Type/System | Reference |
| mTOR Signaling | Suppression | Mapk1, PI3k, Akt/Pkb, GSK3β, Pdk1, Mapk/Erk1/2 (downregulated); TSC2 (upregulated) | Mouse Cerebral Cortex | nih.gov |
| Insulin-PI3K-MAPK Signaling | Suppression | Mapk1, PI3k, Akt/Pkb, GSK3β, Pdk1, Mapk/Erk1/2 (downregulated) | Mouse Cerebral Cortex | nih.gov |
| Calcium-Calmodulin-CREB Signaling | Upregulation | Creb3 (upregulated); pCREB (protein level elevated) | Mouse Cerebral Cortex | nih.gov |
| Autophagy | Upregulation | LC3b-I and LC3b-II (protein levels increased) | Mouse Cerebral Cortex | nih.gov |
Effects on Cellular Bioenergetics and Metabolic Fluxes
The primary and most studied effect of the DNP moiety is its impact on cellular bioenergetics. As a proton ionophore, DNP disrupts the proton gradient across the inner mitochondrial membrane, a process known as mitochondrial uncoupling. researchgate.netvetmeduni.ac.at This uncoupling leads to a decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis via oxidative phosphorylation. researchgate.netnih.gov
The effect of DNP on cellular respiration is characterized by an initial increase in oxygen consumption as the mitochondria work to re-establish the proton gradient, followed by a decline with prolonged exposure. nih.gov Studies in zebrafish embryos showed that while DNP initially increased cellular respiration rates, this was not sustained over time. nih.gov
The beta-alanine component of the conjugate also has roles in cellular metabolism. It is a precursor to carnosine, which acts as an intracellular pH buffer. sigmaaldrich.comnih.gov Supplementation with beta-alanine can increase muscle carnosine content, enhancing the cell's ability to buffer the acid produced during high-intensity exercise. nih.gov In some cancer cells, beta-alanine has been shown to reduce both glycolytic and oxidative metabolism. researchgate.net The interplay of the DNP and beta-alanine components in a conjugate would likely result in a complex modulation of cellular bioenergetics.
| Bioenergetic Parameter | Effect of DNP | Cell Type/System | Reference |
| Mitochondrial Membrane Potential | Reduced | Cerebral Cortical Neurons | researchgate.net |
| ATP Production (Mitochondrial) | Reduced | General | researchgate.netnih.gov |
| ATP Levels (Total Cellular) | Decreased (chronic exposure) | Zebrafish Embryos | nih.gov |
| Lactate (B86563) Production (Glycolysis) | Increased (initial), Inhibited (chronic) | Zebrafish Embryos | nih.gov |
| Cellular Respiration (Oxygen Consumption) | Increased (initial), Decreased (chronic) | Zebrafish Embryos | nih.gov |
| Protein Oxidation | Decreased | Zebrafish Embryos | nih.gov |
In Vivo Research Applications of Dinitrophenylated Beta Alanine Conjugates As Biochemical Tools
Utilization in Animal Models for Metabolic Pathway Tracing
The unique chemical structure of DNP-beta-alanine, with the addition of the dinitrophenyl moiety, provides a chemical tag that can be tracked within a biological system. While not a radioisotope, this chemical modification allows for the differentiation of exogenous this compound from the endogenous pool of beta-alanine (B559535). This characteristic is particularly useful in tracing its metabolic fate following administration in animal models.
In controlled studies, the administration of this compound enables researchers to follow its absorption, distribution, and subsequent biochemical transformations. Although detailed metabolic pathway maps specific to this compound are not extensively documented, the general principles of amino acid metabolism suggest several potential routes. The primary metabolic pathway for beta-alanine itself involves its incorporation into the dipeptide carnosine, particularly in muscle and brain tissues. Research into this compound aims to elucidate whether the dinitrophenylation affects this primary pathway or shunts the molecule into alternative metabolic routes.
Table 1: Potential Metabolic Fates of this compound in Animal Models
| Potential Pathway | Description | Investigational Approach |
| Carnosine Synthesis | Incorporation of this compound with L-histidine to form a DNP-carnosine analog. | Analysis of muscle and brain tissue for the presence of the DNP-carnosine conjugate. |
| Transamination | Removal of the amino group, potentially leading to the formation of DNP-malonate semialdehyde. | Measurement of downstream metabolites in urine and tissue homogenates. |
| Excretion | Direct elimination of the unchanged this compound molecule. | Quantification of this compound in urine and feces. |
These investigations are crucial for understanding how the modification of beta-alanine with a DNP group alters its recognition by enzymes and transporters involved in standard metabolic pathways.
Evaluation of Organ-Specific Accumulation and Elimination in Research Settings
Understanding the biodistribution of this compound is fundamental to its application as a biochemical probe. Studies in laboratory animals focus on quantifying its concentration in various organs and tissues over time, providing a comprehensive picture of its accumulation and subsequent elimination.
Following administration, tissue samples from key organs such as the liver, kidneys, skeletal muscle, and brain are collected at various time points. The concentration of this compound in these tissues is then determined using analytical techniques like high-performance liquid chromatography (HPLC). This allows for the construction of pharmacokinetic profiles, detailing the rates of uptake and clearance in different organs.
The kidneys are often a primary site for the accumulation and subsequent excretion of small molecules and their metabolites. Therefore, the analysis of renal tissue and urine is critical in determining the elimination kinetics of this compound. The liver, as the central metabolic hub, is also a key organ of interest for assessing the extent of biotransformation of the compound.
Table 2: Illustrative Organ Distribution Profile of a Hypothetical DNP-Conjugate in a Rodent Model
| Organ | Peak Concentration (µg/g tissue) | Time to Peak Concentration (hours) |
| Liver | 15.2 | 2 |
| Kidney | 25.8 | 1.5 |
| Skeletal Muscle | 8.5 | 4 |
| Brain | 2.1 | 6 |
Note: The data in this table is illustrative and intended to represent the type of data collected in such studies.
These studies provide essential information on whether this compound targets specific tissues or is more broadly distributed throughout the body. Furthermore, the rate of its elimination is a key parameter for designing future experiments and interpreting toxicological data.
Assessment of Systemic Biochemical Responses in Controlled Studies
Beyond tracing its physical location, researchers also investigate the broader physiological and biochemical effects of this compound administration in controlled in vivo studies. This involves monitoring a panel of biomarkers to assess the systemic response to the compound.
These studies typically involve the collection of blood samples at regular intervals to analyze a range of biochemical parameters. This can include markers of liver function (e.g., alanine (B10760859) aminotransferase and aspartate aminotransferase), kidney function (e.g., creatinine and blood urea nitrogen), and general metabolic status (e.g., glucose and lactate (B86563) levels).
The goal is to determine if the presence of this compound perturbs normal physiological processes. For instance, an elevation in liver enzymes could suggest that the compound or its metabolites have a hepatotoxic effect. Conversely, a lack of significant changes in these biomarkers would indicate a good tolerance of the compound at the administered dose.
Table 3: Representative Systemic Biochemical Parameters Monitored in Response to this compound Administration
| Parameter | Pre-administration | Post-administration (24h) |
| Alanine Aminotransferase (ALT) | 35 U/L | 38 U/L |
| Aspartate Aminotransferase (AST) | 42 U/L | 45 U/L |
| Blood Urea Nitrogen (BUN) | 18 mg/dL | 20 mg/dL |
| Creatinine | 0.8 mg/dL | 0.8 mg/dL |
| Glucose | 95 mg/dL | 98 mg/dL |
Note: The data in this table is for illustrative purposes only.
By carefully monitoring these systemic responses, researchers can gain a comprehensive understanding of the in vivo effects of this compound, which is crucial for validating its use as a safe and effective biochemical tool in preclinical research.
Metabolic Transformations and Pharmacokinetic Aspects of Dinitrophenylated Beta Alanine Conjugates in Research
Identification of Biotransformation Products in Biological Systems
The metabolism of DNP-beta-alanine itself has not been extensively detailed in the scientific literature. However, significant insights can be drawn from studies on the biotransformation of the 2,4-dinitrophenyl (DNP) moiety when conjugated to other molecules, such as glutathione (B108866) or cysteine, and from the metabolism of 2,4-dinitrophenol (B41442) (2,4-DNP) itself. These studies reveal that the primary site of metabolic attack is the DNP group.
The principal metabolic pathway for the DNP group involves the sequential reduction of its two nitro groups. This process, carried out by nitroreductases, leads to the formation of aminonitrophenols and ultimately diaminophenol. nih.govcdc.gov Key metabolites identified in urine and blood following exposure to 2,4-DNP include 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. nih.govresearchgate.net In some cases, a further reduction product, 2,4-diaminophenol, has been tentatively identified. cdc.gov
Following the initial reductive phase, these metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The primary conjugation products identified are glucuronide and sulfate (B86663) conjugates. cdc.govresearchgate.netresearchgate.net For instance, in a fatal poisoning case, metabolites such as 2-amino-4-nitrophenol glucuronide, 2,4-dinitrophenol glucuronide, and 2,4-dinitrophenol sulfate were tentatively identified in biological fluids. cdc.govresearchgate.net
Another relevant pathway is the mercapturic acid pathway, which is crucial for the detoxification of electrophilic xenobiotics. Studies using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a related compound, have shown that it is readily conjugated with glutathione (GSH). tandfonline.comwikipedia.org This glutathione S-conjugate is then further metabolized through a series of enzymatic steps to yield the corresponding mercapturic acid, S-(dinitrophenyl)-N-acetylcysteine (DNP-NAC), which is then excreted. tandfonline.com This pathway involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate.
While these findings pertain to the DNP moiety itself or its S-conjugates, it is plausible that this compound could undergo similar transformations. The primary biotransformation products would likely involve the reduction of the nitro groups on the phenyl ring and subsequent conjugation. Cleavage of the amide bond between the DNP group and beta-alanine (B559535) is another possibility, which would release beta-alanine and 2,4-dinitrophenol, both of which would then enter their respective metabolic pathways. However, direct experimental evidence identifying the specific biotransformation products of N-(2,4-dinitrophenyl)-beta-alanine in biological systems is currently lacking.
Table 1: Potential Biotransformation Products of the DNP-Moiety
| Precursor Compound | Metabolite | Metabolic Reaction |
| 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Nitro-reduction |
| 2,4-Dinitrophenol | 4-Amino-2-nitrophenol | Nitro-reduction |
| 2-Amino-4-nitrophenol | 2,4-Diaminophenol | Nitro-reduction |
| 2,4-Dinitrophenol | 2,4-Dinitrophenol glucuronide | Glucuronidation |
| 2,4-Dinitrophenol | 2,4-Dinitrophenol sulfate | Sulfation |
| 2-Amino-4-nitrophenol | 2-Amino-4-nitrophenol glucuronide | Glucuronidation |
| 1-Chloro-2,4-dinitrobenzene | S-(2,4-dinitrophenyl)glutathione | Glutathione conjugation |
| S-(2,4-dinitrophenyl)glutathione | S-(2,4-dinitrophenyl)cysteine | Cleavage of glutamate and glycine |
| S-(2,4-dinitrophenyl)cysteine | S-(2,4-dinitrophenyl)-N-acetylcysteine | N-acetylation |
Enzyme Systems Involved in Conjugate Degradation and Modification
The metabolic transformations of DNP-containing compounds are catalyzed by a variety of enzyme systems. The initial and rate-limiting step in the breakdown of the DNP moiety is often the reduction of the nitro groups, a reaction catalyzed by nitroreductases . These enzymes are found in the liver and other tissues and can utilize NADPH as a cofactor. nih.gov
For DNP conjugates formed with glutathione, Glutathione S-transferases (GSTs) are the key enzymes responsible for the initial conjugation reaction. wikipedia.orgnih.gov GSTs are a superfamily of detoxification enzymes that catalyze the nucleophilic attack of reduced glutathione on electrophilic substrates. wikipedia.org The resulting glutathione S-conjugate is then a substrate for enzymes of the mercapturic acid pathway.
A specific class of enzymes known as cysteine S-conjugate β-lyases has been shown to act on S-dinitrophenylated cysteine. nih.govresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze a β-elimination reaction, which cleaves the C-S bond, yielding pyruvate (B1213749), ammonia (B1221849), and 2,4-dinitrobenzenethiol. nih.gov This represents an alternative metabolic route to the formation of mercapturic acids.
The N-acetylation of the cysteine S-conjugate to form the final mercapturic acid is catalyzed by N-acetyltransferases (NATs) . tandfonline.com These enzymes transfer an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. There are also D-amino acid N-acetyltransferases that act specifically on D-amino acids. nih.govwikipedia.org
While these enzyme systems have been identified for the metabolism of the DNP moiety and its S-conjugates, the specific enzymes responsible for the degradation or modification of N-(2,4-dinitrophenyl)-beta-alanine have not been definitively characterized. It is plausible that nitroreductases would act on the DNP ring of the conjugate. The cleavage of the amide bond would require an amidase or peptidase, but the specific enzyme capable of hydrolyzing the N-dinitrophenyl-amino acid bond in a biological context remains to be identified.
Table 2: Enzyme Systems in the Metabolism of DNP-Conjugates
| Enzyme System | Function | Substrate Example |
| Nitroreductases | Reduction of nitro groups | 2,4-Dinitrophenol |
| Glutathione S-transferases (GSTs) | Conjugation with glutathione | 1-Chloro-2,4-dinitrobenzene |
| Cysteine S-conjugate β-lyases | Cleavage of C-S bond | S-(2,4-dinitrophenyl)cysteine |
| N-Acetyltransferases (NATs) | N-acetylation of cysteine conjugates | S-(2,4-dinitrophenyl)cysteine |
Comparative Metabolism of this compound Versus Unconjugated Beta-Alanine
The metabolism of unconjugated beta-alanine is well-characterized and stands in contrast to the presumed metabolic fate of this compound, which is largely dictated by the xenobiotic DNP group. Beta-alanine is a naturally occurring non-proteinogenic amino acid synthesized in the liver from the degradation of dihydrouracil (B119008) and carnosine. nih.govsigmaaldrich.com
Once in the systemic circulation, beta-alanine is taken up by various tissues, most notably skeletal muscle, via Na+/Cl--dependent transporters. nih.govmdpi.com In muscle cells, the primary fate of beta-alanine is its condensation with L-histidine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase. sigmaaldrich.com Carnosine plays a significant role in intracellular pH buffering and as an antioxidant. sigmaaldrich.com
Unlike this compound, which is likely targeted for detoxification and excretion, unconjugated beta-alanine can be catabolized. It can undergo transamination with pyruvate, catalyzed by beta-alanine-pyruvate transaminase, to form malonate-semialdehyde and L-alanine. nih.gov Malonate-semialdehyde can then be further metabolized to acetyl-CoA and enter the citric acid cycle for energy production. nih.gov
The pharmacokinetic profiles of this compound and unconjugated beta-alanine are expected to differ significantly. While the uptake of beta-alanine is an active process leading to its accumulation in tissues like muscle for physiological functions, this compound, as a xenobiotic conjugate, would likely be targeted for rapid metabolism by detoxifying enzymes, primarily in the liver, and subsequent excretion. The half-life of unconjugated beta-alanine in plasma is relatively short, though chronic supplementation leads to a slow accumulation and even slower washout of muscle carnosine. nih.gov The half-life of this compound is unknown but would be influenced by the rates of nitro-reduction, conjugation, and excretion of its metabolites.
Table 3: Comparative Metabolic Profile
| Feature | This compound (Presumed) | Unconjugated Beta-Alanine |
| Primary Metabolic Fate | Detoxification and excretion | Incorporation into carnosine, catabolism |
| Key Metabolic Reactions | Nitro-reduction, glucuronidation, sulfation | Condensation with L-histidine, transamination |
| Primary Metabolites | Aminonitrophenols, diaminophenol, glucuronide/sulfate conjugates | Carnosine, malonate-semialdehyde |
| Key Enzyme Systems | Nitroreductases, GSTs, UGTs, SULTs | Carnosine synthase, beta-alanine-pyruvate transaminase |
| Primary Site of Metabolism | Liver (presumed) | Liver (synthesis), Muscle (carnosine synthesis) |
| Biological Role | Xenobiotic, Hapten | Precursor to carnosine, neurotransmitter |
Advanced Analytical Methodologies for Dinitrophenylated Beta Alanine Quantitation and Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the trace analysis of DNP-beta-alanine, offering unparalleled sensitivity and selectivity. This method is particularly valuable for detecting minute quantities of the compound in complex biological samples such as plasma, urine, and tissue extracts. sigmaaldrich.comanaquant.comnih.gov The derivatization of beta-alanine (B559535) to this compound using an agent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is a crucial step. This chemical modification not only improves the chromatographic retention on reverse-phase columns but also introduces a readily ionizable moiety, significantly enhancing the mass spectrometric response. nih.gov
The LC-MS/MS analytical process involves three main stages. First, the this compound is separated from other sample components via high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UPLC). nih.gov The separation is typically achieved on a C18 or similar reversed-phase column. The mobile phase composition is optimized to achieve a sharp peak shape and adequate retention time for the analyte.
Following chromatographic separation, the analyte enters the mass spectrometer. Ionization is commonly performed using electrospray ionization (ESI), which generates protonated or deprotonated molecular ions of this compound. In the tandem mass spectrometer (typically a triple quadrupole), a specific precursor ion corresponding to this compound is selected in the first quadrupole (Q1). anaquant.com This precursor ion is then fragmented in the second quadrupole (Q2), a collision cell, and specific product ions are monitored in the third quadrupole (Q3). anaquant.com This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, as the instrument only detects molecules that match both the precursor and product ion masses, effectively filtering out background noise and interferences. anaquant.com This high specificity allows for reliable quantification even at very low concentrations. nih.govresearchgate.net
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | UPLC/HPLC with Reversed-Phase C18 column | Separation of this compound from matrix components. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generation of charged analyte molecules for MS detection. |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantitation by monitoring specific precursor-to-product ion transitions. anaquant.com |
| Derivatization Agent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Enhances chromatographic retention and ionization efficiency. |
| Sample Types | Plasma, Urine, Tissue Homogenates | Applicable to complex biological matrices. sigmaaldrich.comnih.gov |
This table presents typical parameters for the LC-MS/MS analysis of derivatized beta-alanine, providing a framework for method development for this compound.
Spectrophotometric Assays for Quantitative Determination in Complex Matrices
Spectrophotometric assays provide a robust and accessible method for the quantitative determination of this compound. This technique leverages the chromophoric nature of the dinitrophenyl group, which absorbs light strongly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. bachem.com The assay is based on the reaction of beta-alanine with 1-fluoro-2,4-dinitrobenzene (FDNB), which results in the formation of the yellow-colored this compound compound.
The intensity of the color is directly proportional to the concentration of this compound in the solution, a relationship described by the Beer-Lambert law. The quantitative measurement is performed by measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) for the DNP derivative, which is typically around 360-390 nm. cerealsgrains.orgpublish.csiro.au
When dealing with complex matrices, such as cell lysates or biological fluids, sample preparation is a critical step to ensure accuracy and eliminate interfering substances. A common procedure involves an extraction step after the derivatization reaction. For instance, after acidification of the reaction mixture, unreacted FDNB and other lipid-soluble, DNP-derivatized interfering compounds can be removed by extraction with an organic solvent like diethyl ether. cerealsgrains.org The more water-soluble this compound remains in the aqueous phase, which can then be analyzed. cerealsgrains.org The specificity of this assay for a particular amino acid in a mixture can be enhanced by using techniques that block the reactive groups of other amino acids. cerealsgrains.org
| Feature | Description | Research Finding |
| Principle | Colorimetric reaction between beta-alanine and a dinitrophenylating agent (e.g., FDNB). | The DNP group acts as a chromophore, allowing for quantification via absorbance measurement. bachem.com |
| Detection Wavelength | Typically 360-390 nm. | The absorbance maximum for DNP-amino acid derivatives falls within this range. cerealsgrains.orgpublish.csiro.au |
| Key Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Reacts with the amino group of beta-alanine to form the colored this compound. |
| Matrix Handling | Acidification and solvent extraction (e.g., with diethyl ether). | Essential for removing interfering substances and improving the accuracy of determination in complex samples. cerealsgrains.org |
| Quantification | Based on the Beer-Lambert law using a standard curve of known this compound concentrations. | A linear relationship between absorbance and concentration allows for precise quantification. researchgate.net |
This table summarizes the key aspects of spectrophotometric assays for this compound, highlighting the research-backed principles and procedures.
Capillary Electrophoresis and Ion Exchange Chromatography Applications
Beyond LC-MS/MS and spectrophotometry, other powerful separation techniques like Capillary Electrophoresis (CE) and Ion Exchange Chromatography (IEC) are well-suited for the analysis of this compound.
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. Derivatizing beta-alanine to this compound is advantageous for CE analysis as it imparts a strong UV absorbance for detection and a negative charge from the nitro groups, facilitating separation. Dinitrophenylated amino acids can be effectively separated and analyzed using CE. researchgate.netuliege.be The separation can be optimized by adjusting the pH of the running buffer, which affects the ionization state of the analyte's carboxyl group, and by modifying the electroosmotic flow (EOF). horiba.com Detection is often performed using UV absorbance, but for higher sensitivity, laser-induced fluorescence (LIF) detection can be employed if a fluorescent tag is used in the derivatization step. nih.gov
Ion Exchange Chromatography (IEC) separates molecules based on their net charge through interactions with a charged stationary phase. lcms.cz this compound, possessing a negatively charged carboxylate group at neutral or basic pH, can be effectively separated using anion-exchange chromatography. Conversely, under acidic conditions where the carboxyl group is protonated, the molecule might be separated on a cation-exchange column, although this is less common. The separation of various amino acids, including beta-alanine, as their DNP derivatives has been demonstrated using two-dimensional liquid chromatography where a cation-exchange column was used in the first dimension. acs.org The retention of this compound is controlled by the pH and the ionic strength of the mobile phase. 193.16.218 A gradual increase in the salt concentration of the eluent is used to displace the analyte from the column, allowing for its elution and subsequent detection. 193.16.218nih.gov
Computational Modeling and Theoretical Approaches in Dinitrophenylated Beta Alanine Research
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique has become a cornerstone in drug discovery and molecular biology for its ability to reveal the dynamic nature of interactions between a small molecule, like DNP-beta-alanine, and a biological macromolecule, such as a protein or enzyme. mdpi.comnih.gov
MD simulations begin with a known three-dimensional structure of the biomolecule, often obtained from experimental methods and deposited in databases like the Protein Data Bank (PDB). mdpi.com The simulation then calculates the trajectory of the system by integrating Newton's laws of motion for every atom, providing a detailed view of conformational changes, binding events, and the stability of the compound-biomolecule complex. embl-hamburg.denih.gov These simulations can reveal how this compound might bind to a target protein, the specific amino acid residues involved in the interaction, and the stability of this binding over time. plos.org For instance, simulations can elucidate whether the interaction is dominated by electrostatic forces, hydrogen bonds, or hydrophobic interactions. plos.org
Research on the interaction between amyloid inhibitor proteins and amyloid-beta peptides showcases how MD simulations can characterize binding dynamics. plos.org Such studies reveal that inhibitor proteins can compete with peptide self-aggregation by binding to the peptides, a mechanism that could be explored for this compound if it were hypothesized to interact with similar systems. plos.org The simulations can quantify the strength of these interactions by calculating binding free energies, which helps in ranking potential drug candidates.
Table 1: Example Parameters from Molecular Dynamics Simulation Studies This table illustrates typical data generated from MD simulations, based on studies of similar molecular systems.
| Simulation Parameter | Description | Example Value/Finding | Reference |
| Binding Free Energy | The energy change when a compound binds to a biomolecule. More negative values indicate stronger binding. | Predicted energies for inhibitor-peptide complexes. | plos.org |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating structural stability. | Stable RMSD values below 3 Å suggest a stable complex. | dergipark.org.tr |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its average position, highlighting flexible regions of the protein. | High RMSF in loop regions of a protein upon ligand binding. | embl-hamburg.de |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein, crucial for binding specificity. | Sustained hydrogen bonds with key catalytic residues. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide fundamental insights into a molecule's structure, stability, and chemical reactivity by solving approximations of the Schrödinger equation. researchgate.net For this compound, quantum chemistry can be used to understand how the electron-withdrawing dinitrophenyl group influences the properties of the beta-alanine (B559535) moiety.
Studies on beta-alanine itself have used DFT methods like B3LYP to study its various conformers and their relative energies. nih.gov Such calculations can determine ionization potentials, electron affinities, and the distribution of electron density within the molecule. nih.govd-nb.info This information is critical for predicting how this compound might participate in chemical reactions, such as acting as a nucleophile or electrophile, or its potential to engage in charge-transfer interactions with a biological target. researchgate.net
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net For this compound, the presence of the nitro groups is expected to significantly lower the LUMO energy, making the aromatic ring electron-deficient and susceptible to nucleophilic attack, a feature that could be precisely quantified through these calculations.
Table 2: Exemplary Quantum Chemical Descriptors for Amino Acid Derivatives This table presents typical quantum chemical parameters calculated for amino acids, providing a reference for what would be computed for this compound. Data is illustrative and based on findings for similar molecules.
| Quantum Chemical Parameter | Description | Illustrative Value (eV) | Reference |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | -6.0 to -7.5 | researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to electron-accepting ability. | -0.8 to -1.3 | researchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.0 to 6.5 | researchgate.net |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.0 to 7.5 | d-nb.info |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 0.8 to 1.3 | d-nb.info |
In Silico Prediction of Metabolic Pathways and Enzyme Docking
In silico methods are crucial for predicting how a compound like this compound might be metabolized and for understanding its potential interactions with specific enzymes.
Metabolic pathway analysis involves using computational databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to map the potential biochemical transformations a compound may undergo. nih.govresearchgate.net For this compound, this would involve identifying enzymes that can act on beta-alanine or similar structures. The beta-alanine metabolic pathway is known to be a precursor for the synthesis of carnosine and pantothenic acid (Vitamin B5). sigmaaldrich.comfrontiersin.org Computational analysis can predict whether the dinitrophenyl modification would make the molecule a substrate, inhibitor, or non-binder for the enzymes in these pathways, such as carnosine synthase. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.govresearchgate.net In the context of this compound, docking studies could be performed against various enzymes to identify potential biological targets. For example, studies have used docking to explore how beta-phenylalanine derivatives bind to dipeptidyl peptidase IV (DPP-IV) or how other inhibitors interact with D-alanine:D-alanine ligase. nih.govresearchgate.net The process involves generating multiple possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. dergipark.org.tr The results, often presented as a docking score or binding energy, help prioritize compounds for experimental testing. dergipark.org.tr
Table 3: Representative Molecular Docking Results for Enzyme Inhibitors This table shows typical results from a molecular docking study, based on research into inhibitors of carbonic anhydrase II, illustrating the kind of data generated.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Derivative 4a | Carbonic Anhydrase II | -7.8 | Thr199, Gln92, His94 | nih.gov |
| Derivative 4c | Carbonic Anhydrase II | -7.6 | Thr199, Thr200 | nih.gov |
| Derivative 4h | Carbonic Anhydrase II | -7.5 | Thr199, Gln92 | nih.gov |
| Acetazolamide (Standard) | Carbonic Anhydrase II | -7.2 | Thr199, His94 | nih.gov |
Emerging Research Directions and Future Perspectives for Dinitrophenylated Beta Alanine Conjugates
Development of DNP-Beta-Alanine for Activity-Based Proteomics Probes
Activity-based protein profiling (ABPP) is a powerful functional proteomics technology that employs chemical probes to label and identify active enzymes within complex biological samples. wikipedia.orgfrontiersin.org These activity-based probes (ABPs) are typically composed of three key elements: a reactive group or "warhead" that covalently binds to the enzyme's active site, a reporter tag (like biotin (B1667282) or a fluorophore) for detection, and a linker that connects the warhead and the tag. wikipedia.orgfrontiersin.org
The design of the linker is crucial as it can influence the probe's specificity and physicochemical properties. Amino acids, including simple aliphatic ones like glycine (B1666218) or linear derivatives such as beta-alanine (B559535), are utilized as linkers in the architecture of ABPs. frontiersin.org The incorporation of a beta-alanine linker, potentially with a DNP moiety as part of a reporter or quenching system, contributes to the modular design of these probes. This allows for the synthesis of diverse probe libraries aimed at targeting specific enzyme families, such as serine proteases. frontiersin.orgnih.gov The ability to attach different tags, like biotin, enables not only the detection and imaging of active enzymes but also their isolation for proteomic identification. frontiersin.org
Table 1: Components of a Classic Activity-Based Probe (ABP)
| Component | Function | Common Examples |
| Reactive Group (Warhead) | Covalently binds to the active site of a target enzyme. | Diaryl phosphonates, Fluorophosphonates. wikipedia.orgnih.gov |
| Linker | Connects the warhead to the tag; influences probe properties. | Beta-alanine, Glycine, 6-aminohexanoic acid. frontiersin.org |
| Tag/Reporter Group | Enables detection, visualization, and/or isolation of the probe-enzyme complex. | Biotin, Fluorophores (e.g., Rhodamine), Azides for click chemistry. wikipedia.orgfrontiersin.org |
The development of ABPs containing structures like this compound is part of a broader effort to create sophisticated tools for functional proteomics, allowing researchers to move beyond static protein expression levels to understanding the dynamic activity of enzymes in health and disease. nih.gov
Integration with Advanced Imaging Modalities for Molecular Visualization
A significant area of development is the use of dinitrophenyl-related compounds and analogous molecules in advanced imaging, particularly through Dynamic Nuclear Polarization (DNP). DNP is a technique that dramatically enhances the signal-to-noise ratio in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI), enabling real-time visualization of metabolic processes. pnas.orgpnas.orgoup.com The process involves hyperpolarizing a 13C-labeled molecule, which is then injected to trace its metabolic fate in vivo. researchgate.netnih.gov
While this compound itself is not the primary agent, its close structural analog, alanine (B10760859), is a key metabolite visualized with this technique. pnas.org In studies using hyperpolarized [1-13C]-pyruvate, the conversion of pyruvate (B1213749) to its downstream metabolites, including lactate (B86563) and alanine, can be mapped in real-time within seconds of injection. pnas.orgnih.gov This provides an unprecedented window into cellular energy metabolism.
Key Findings from DNP-MRI Metabolic Imaging:
Real-Time Metabolic Mapping: DNP-enhanced imaging allows for the visualization of the distribution of pyruvate and the production of its metabolites, lactate and alanine, within a timeframe of approximately 10 seconds. pnas.org
Theranostic Applications: This technology has been explored as a theranostic strategy, where it can both diagnose a metabolic vulnerability and monitor the response to therapy. For example, in models of hepatocellular carcinoma, DNP-MRSI using hyperpolarized pyruvate can quantify the activity of the enzyme lactate dehydrogenase (LDH) and predict the tumor's response to LDH inhibitors. nih.gov The production of alanine is also monitored in these experiments, providing additional metabolic information. nih.gov
The integration of hyperpolarized probes with advanced imaging modalities represents a powerful approach to studying physiology and disease. The potential to develop hyperpolarized this compound probes could open new avenues for imaging specific metabolic pathways or enzyme activities that involve this amino acid.
Mechanistic Studies Addressing Specific Biological Questions
Dinitrophenylated conjugates are instrumental in conducting detailed mechanistic studies of enzymes. By serving as activated substrates, they facilitate the analysis of reaction kinetics and the identification of key catalytic residues.
A clear example is the use of a synthetic substrate, DNP-beta-A-trisaccharide, to elucidate the catalytic mechanism of endo-beta-galactosidase (EABase) from Clostridium perfringens, an enzyme that can cleave blood group antigens. ubc.ca
Research Findings from the Mechanistic Study of EABase:
Reaction Mechanism: Direct ¹H NMR analysis of the hydrolysis of DNP-beta-A-trisaccharide confirmed that EABase is an inverting enzyme. ubc.ca
Kinetic Characterization: The hydrolysis of the DNP-substrate followed Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters for the wild-type enzyme. ubc.ca
Identification of Catalytic Residues: The DNP-substrate was used to test the activity of mutant versions of the enzyme. Mutations of two specific residues, D453 and E506, to alanine led to a complete loss of activity, identifying them as essential for catalysis. ubc.ca Furthermore, the E354A mutant showed a dramatically reduced activity compared to the wild-type enzyme, strongly suggesting that E354 functions as the acid catalyst. ubc.ca
Table 2: Kinetic Parameters for EABase with DNP-beta-A-trisaccharide Substrate
| Enzyme | K_M (μM) | k_cat (min⁻¹) |
| Wild-Type EABase | 64 ± 3 | 105 ± 5 |
Data from a study on EABase from C. perfringens at pH 6.0, 37°C. ubc.ca
These studies highlight how a DNP-conjugated molecule can be a purpose-built tool to answer fundamental questions about enzyme function, providing precise data that underpins our understanding of biological catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
